molecular formula C26H20Cl2N4O2S B5155433 1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B5155433
M. Wt: 523.4 g/mol
InChI Key: ZUFXPACZADFXTO-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a dichlorophenyl group, a dioxopyrrolidinyl moiety, and a diphenyl-dihydro-pyrazole-carbimidothioate group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multiple steps:

    Formation of the dichlorophenyl group: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the dioxopyrrolidinyl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Construction of the diphenyl-dihydro-pyrazole-carbimidothioate group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound produced.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of additional carbonyl or carboxyl groups.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbimidothioate: shares similarities with other compounds that have dichlorophenyl, dioxopyrrolidinyl, or diphenyl-dihydro-pyrazole-carbimidothioate groups.

Uniqueness

    Structural complexity: The unique combination of functional groups in this compound sets it apart from others.

    Reactivity: Its ability to undergo a variety of chemical reactions makes it a versatile compound for research.

    Applications: The diverse range of applications in different fields highlights its significance.

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3,5-diphenyl-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4O2S/c27-19-12-11-18(13-20(19)28)31-24(33)15-23(25(31)34)35-26(29)32-22(17-9-5-2-6-10-17)14-21(30-32)16-7-3-1-4-8-16/h1-13,22-23,29H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFXPACZADFXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=N)SC3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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